molecular formula C20H24BNO4 B1434203 N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1704069-54-4

N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1434203
CAS No.: 1704069-54-4
M. Wt: 353.2 g/mol
InChI Key: LAIPKACAYJOFBB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a methoxyphenyl group and a dioxaborolan-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-bromo-N-(2-methoxyphenyl)benzamide. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The dioxaborolan-2-yl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF) are typically used.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In cross-coupling reactions, the dioxaborolan-2-yl group acts as a boron source, facilitating the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the activation of the boron atom by a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-bromobenzamide: An intermediate in the synthesis of the target compound.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: A related boronic acid derivative used in similar cross-coupling reactions.

    N-(2-methoxyphenyl)benzamide: A simpler analog lacking the boron-containing group.

Uniqueness

N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both a methoxyphenyl group and a dioxaborolan-2-yl group. This combination allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Its ability to undergo cross-coupling reactions makes it particularly valuable in the synthesis of complex organic molecules.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-12-10-14(11-13-15)18(23)22-16-8-6-7-9-17(16)24-5/h6-13H,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIPKACAYJOFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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